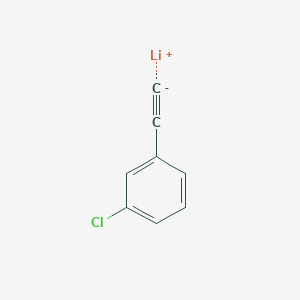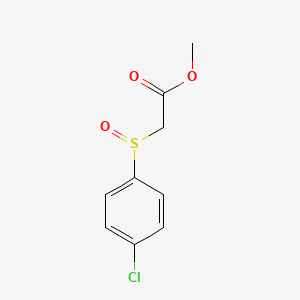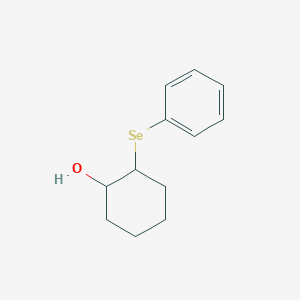
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is also known by other names such as methacrolein dimer and methacrylaldehyde dimer . This compound is a derivative of pyran and is characterized by its unique structure, which includes a pyran ring with two methyl groups and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction yields the desired compound through a series of steps that include the formation of intermediates and subsequent cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the pyran ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several scientific research applications. It is used as a starting material in the synthesis of dyes, plasticizers, and surface-active substances . Additionally, it is employed in the development of fungicides, insecticides, and pharmaceuticals . The compound’s unique structure and reactivity make it valuable in various fields of chemistry and industry.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde include other pyran derivatives such as 3,4-dihydro-2H-pyran-2-carboxaldehyde and 2,6-dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde .
Uniqueness: What sets this compound apart from similar compounds is its specific structure, which includes two methyl groups and an aldehyde functional group on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73784-46-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3,6-dimethyl-2,5-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h3,6H,4-5H2,1-2H3 |
Clave InChI |
FXDQOAICVUPHPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(OC1)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)








![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)



